Tetraphenylarsonium chloride monohydrate
Overview
Description
Tetraphenylarsonium chloride monohydrate is an organoarsenic compound with the chemical formula (C₆H₅)₄AsCl·H₂O. This compound is a white solid and is the chloride salt of the tetraphenylarsonium cation, which has a tetrahedral structure. It is soluble in polar organic solvents and is often used as a hydrate .
Preparation Methods
Tetraphenylarsonium chloride monohydrate is typically prepared by neutralizing tetraphenylarsonium chloride hydrochloride, which is produced from triphenylarsine. The synthetic route involves several steps:
Formation of Triphenylarsine Bromide: Triphenylarsine reacts with bromine to form triphenylarsine bromide.
Oxidation: Triphenylarsine bromide is then oxidized to triphenylarsine oxide.
Grignard Reaction: Triphenylarsine oxide reacts with phenylmagnesium bromide to form tetraphenylarsonium bromide.
Neutralization: Tetraphenylarsonium bromide is neutralized with hydrochloric acid to form tetraphenylarsonium chloride.
Chemical Reactions Analysis
Tetraphenylarsonium chloride monohydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chloride ion is replaced by other anions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Formation of Complexes: It is often used to solubilize polyatomic anions in organic media, forming complexes with these anions.
Common reagents used in these reactions include hydrochloric acid, bromine, and phenylmagnesium bromide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetraphenylarsonium chloride monohydrate has a wide range of applications in scientific research:
Biology: It has been used in studies involving the inhibition of ATP synthesis in mitochondria.
Medicine: While not directly used as a drug, it is involved in research related to biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism by which tetraphenylarsonium chloride monohydrate exerts its effects involves its ability to act as a cation exchange reagent. It interacts with anions to form stable complexes, which can then be studied or utilized in various applications. The molecular targets and pathways involved include ion transport mechanisms and biochemical pathways related to ATP synthesis .
Comparison with Similar Compounds
Tetraphenylarsonium chloride monohydrate can be compared with other similar compounds such as:
- Tetraphenylphosphonium chloride
- Tetrabutylammonium chloride
- Tetraethylammonium chloride
These compounds share similar properties, such as solubility in polar organic solvents and the ability to form stable complexes with anions. this compound is unique due to its specific structure and the presence of arsenic, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
tetraphenylarsanium;chloride;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20As.ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;1H;1H2/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDWSDTZKCSLRK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22AsClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369101 | |
Record name | Arsonium, tetraphenyl-,chloride, hydrate (1:1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6024-92-6, 104170-16-3 | |
Record name | Arsonium, tetraphenyl-, chloride, hydrate (1:1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6024-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arsonium, tetraphenyl-,chloride, hydrate (1:1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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